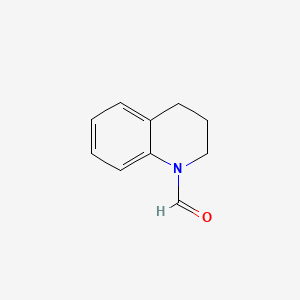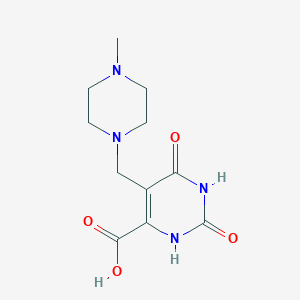
5-((4-Methylpiperazin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-((4-Methylpiperazin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The compound also contains a pyrimidine ring, which is a key component of many biological molecules, including the nucleotides cytosine, thymine, and uracil .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a piperazine ring, a pyrimidine ring, and a carboxylic acid group . The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions.Scientific Research Applications
Advanced Glycation End-Products (AGEs) Research
Research on methylglyoxal, a highly reactive alpha-oxoaldehyde, and its involvement in forming advanced glycation end-products (AGEs) like MG-H1, MG-H2, MG-H3, and others, has significant implications for understanding complications of diabetes and some neurodegenerative diseases. The compound , due to its reactive nature and structural components, could potentially be studied in the context of AGEs formation and inhibition, offering pathways for therapeutic interventions against such chronic conditions (Nemet, Varga-Defterdarović, & Turk, 2006).
Central Nervous System (CNS) Receptors
Research into novel EPC synthesis from (S)-serine leading to ligands for CNS receptors demonstrates the potential of structurally complex compounds in modulating receptor interactions. By examining the interactions of similar compounds with CNS receptors, researchers can identify new therapeutic targets for neurological conditions, highlighting an area where our compound might find application (Beduerftig, Weigl, & Wünsch, 2001).
Anticancer and Anti-inflammatory Agents
The synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents underscore the importance of such compounds in developing new therapies for cancer and inflammation. Given the structural complexity and potential for biological interaction, similar research could be applicable for our compound, investigating its efficacy as an anticancer or anti-inflammatory agent (Rahmouni et al., 2016).
Imaging Agents in Neuroinflammation
The synthesis of specific piperazine derivatives for PET imaging of the IRAK4 enzyme in neuroinflammation presents an application in diagnostic imaging. Such compounds, by targeting specific enzymes or receptors, can aid in the visualization and understanding of inflammatory processes in the brain, suggesting a potential research application for compounds with similar structural features (Wang et al., 2018).
Antimicrobial and Pharmacological Properties
The investigation into the synthesis, antibacterial activities, and pharmacological properties of temafloxacin hydrochloride enantiomers demonstrates the medicinal chemistry applications of piperazine derivatives. Research into similar compounds could explore antimicrobial efficacy, contributing to the development of new antibiotics or antimicrobial agents (Chu et al., 1991).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-[(4-methylpiperazin-1-yl)methyl]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-14-2-4-15(5-3-14)6-7-8(10(17)18)12-11(19)13-9(7)16/h2-6H2,1H3,(H,17,18)(H2,12,13,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFYFWFKIDWILT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(NC(=O)NC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Methylpiperazin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

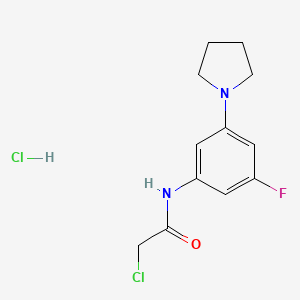
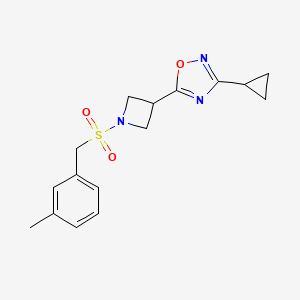
![4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(diethylamino)-3(2H)-pyridazinone](/img/structure/B2744666.png)
![1-(4-{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2744670.png)
![3-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2744671.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2744672.png)
![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-phenoxypropanamide](/img/structure/B2744673.png)
![(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-5-nitrobenzo[b]thiophene-2-carbohydrazide](/img/structure/B2744674.png)
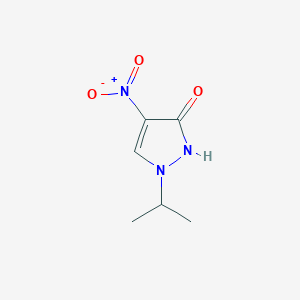
![2-Ethyl-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2744677.png)
![4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2744679.png)
![Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate](/img/structure/B2744680.png)
![2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2744685.png)
